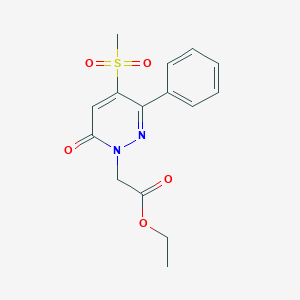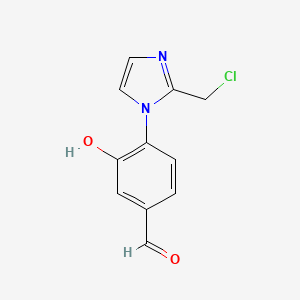![molecular formula C9H5Cl2NO2 B11785143 6,8-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11785143.png)
6,8-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazinones. This compound is characterized by the presence of chlorine atoms at positions 6 and 8, and a methyl group at position 2 on the benzoxazinone ring. Benzoxazinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 6,8-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of anthranilic acid derivatives with acetic anhydride. The general procedure includes refluxing the appropriate anthranilic acid with acetic anhydride for a specified period, followed by purification steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6,8-Dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 6 and 8 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The benzoxazinone ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include triethylamine, toluene, and acetic anhydride . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
6,8-Dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: It serves as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,8-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit certain enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
6,8-Dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one can be compared with other benzoxazinone derivatives, such as:
- 6,8-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- 6,8-Dichloro-2-ethyl-4H-benzo[d][1,3]oxazin-4-one
These compounds share similar core structures but differ in the nature and position of substituents. The unique combination of chlorine atoms and a methyl group in this compound contributes to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C9H5Cl2NO2 |
|---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
6,8-dichloro-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H5Cl2NO2/c1-4-12-8-6(9(13)14-4)2-5(10)3-7(8)11/h2-3H,1H3 |
InChI Key |
GKYRRPSGTKLVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B11785068.png)



![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785103.png)



![3-Chloro-N-cyclohexyl-N-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11785124.png)

![N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11785136.png)


